REACTION_CXSMILES
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[NH2:1][C:2]1[C:11](C)=[CH:10][CH:9]=[CH:8][C:3]=1[C:4](OC)=O.[CH3:13][Mg]Br.CC[O:18][CH2:19][CH3:20]>>[NH2:1][C:2]1[C:3]([CH3:4])=[CH:8][CH:9]=[CH:10][C:11]=1[C:19]([OH:18])([CH3:20])[CH3:13]
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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NC1=C(C(=O)OC)C=CC=C1C
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C[Mg]Br
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CCOCC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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This compound was prepared
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Name
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Type
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product
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Smiles
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NC1=C(C=CC=C1C)C(C)(C)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |